molecular formula C17H16N2OS2 B4630032 2-(ethylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

2-(ethylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B4630032
M. Wt: 328.5 g/mol
InChI Key: MODYVIPCGHKDLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(thiazol-2-yl)benzamide derivatives, which are closely related to the compound , often involves complex reactions aiming to introduce specific functional groups that impart desired properties to the molecule. For instance, a series of N-(thiazol-2-yl) benzamide derivatives were synthesized to study their gelation behavior, highlighting the role of methyl functionality and S⋯O interactions in determining their physical properties (Yadav & Ballabh, 2020). Such synthesis approaches are indicative of the methods that might be employed for the compound in focus, emphasizing the importance of tailored synthetic routes to achieve specific molecular architectures.

Molecular Structure Analysis

Molecular structure analysis of benzothiazole derivatives reveals the significance of non-covalent interactions, such as π-π interactions and hydrogen bonding, in determining the structure and stability of these compounds. For example, the crystal structure of certain gelators displayed helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction, providing insights into the molecular architecture and interaction patterns that could be present in "2-(ethylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide" (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

The reactivity of benzothiazole derivatives with other chemical entities can lead to the formation of a variety of compounds with distinct properties. For instance, the reaction of omega-chloroalkyl isocyanates and isothiocyanate with active methylene compounds resulted in the formation of various heterocycles, showcasing the versatility of benzothiazole derivatives in chemical synthesis and the potential range of reactions "2-(ethylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide" might undergo (Basheer & Rappoport, 2006).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as gelation behavior, solubility, and thermal stability, are critical for their applications. The gelation behavior towards ethanol/water and methanol/water mixtures, along with good stability and low minimum gelator concentration (MGC), as observed in certain N-(thiazol-2-yl) benzamide derivatives, provides valuable information on the physical behavior of similar compounds (Yadav & Ballabh, 2020).

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Methods

Research has led to novel methods for synthesizing benzothiazole derivatives, including 2-(ethylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. These methods aim at enhancing the efficiency, yield, and specificity of the synthesis process. For example, a study described the synthesis and photo-physical characteristics of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives of benzimidazole, benzoxazole, and benzothiazole, highlighting their thermal stability and dual emission characteristics (Padalkar et al., 2011).

Chemical Properties and Stability

The thermochemical stability of these compounds has been a subject of study, providing insights into their potential applications in materials science and pharmaceuticals. The thermal stability up to 200°C of some compounds suggests their suitability for various industrial applications.

Biological and Pharmacological Screening

Anticancer Activity

Several benzothiazole derivatives have been evaluated for their anticancer properties. Research has shown that some derivatives exhibit significant in vitro and in vivo anticancer activities against various cancer cell lines, suggesting their potential as therapeutic agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of benzothiazole derivatives have been explored, with studies indicating their efficacy against a range of bacterial and fungal strains. This positions them as candidates for developing new antimicrobial agents (Padalkar et al., 2016).

properties

IUPAC Name

2-ethylsulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-3-21-14-7-5-4-6-12(14)16(20)19-17-18-13-9-8-11(2)10-15(13)22-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODYVIPCGHKDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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